molecular formula C10H8N2O4 B8811037 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide CAS No. 113211-25-9

2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide

Cat. No.: B8811037
CAS No.: 113211-25-9
M. Wt: 220.18 g/mol
InChI Key: GEOOVYBHZDGENN-UHFFFAOYSA-N
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Description

2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide is a chemical compound with the molecular formula C10H8N2O4 It is characterized by the presence of a phthalimide group attached to an acetamide moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide typically involves the reaction of phthalimide with chloroacetic acid or its derivatives. One common method includes the following steps:

    Formation of Phthalimide Anion: Phthalimide is treated with a strong base such as sodium hydride (NaH) to form the phthalimide anion.

    Nucleophilic Substitution: The phthalimide anion reacts with chloroacetic acid or its ester derivative under reflux conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phthalimide and acetic acid.

    Substitution Reactions: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Substitution: Various nucleophiles such as amines or alcohols can be used under reflux conditions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Hydrolysis: Phthalimide and acetic acid.

    Substitution: Various substituted acetamides depending on the nucleophile used.

    Oxidation/Reduction: Different oxidation states of the compound or reduced forms.

Scientific Research Applications

2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The phthalimide group is known for its ability to form stable complexes with metal ions, which can be exploited in various biochemical applications.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound, used in the synthesis of various derivatives.

    N-Phthaloylglycine: A similar compound with a glycine moiety instead of an acetamide group.

    Phthalimidooxyacetic Acid: Another derivative with an acetic acid moiety.

Uniqueness

2-((1,3-Dioxoisoindolin-2-yl)oxy)acetamide is unique due to its specific structure, which combines the properties of phthalimide and acetamide. This combination allows for versatile chemical reactivity and a wide range of applications in different fields.

Properties

CAS No.

113211-25-9

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)oxyacetamide

InChI

InChI=1S/C10H8N2O4/c11-8(13)5-16-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2,(H2,11,13)

InChI Key

GEOOVYBHZDGENN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Potassium carbonate (2.67 g, 19.31 mmol) was added to a solution of N-hydroxyphthalimide (3.0 g, 18.39 mmol) in anhydrous DMF (37 mL) at 0° C. The reaction mixture was stirred at 0° C. for 10 min and then at room temperature for 1 h. The reaction mixture was cooled to 0° C. and 2-bromoacetamide (2.79 g, 20.23 mmol) was added. The reaction mixture was stirred at 0° C. for 10 min and then at room temperature overnight. The reaction mixture was poured into rapidly stirring water and the precipitated solid was collected by filtration and dried to afford 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide (2.0 g, 49%) as a yellow solid: 1H NMR (300 MHz, CD3OD) δ4.63 (2H, s), 7.85-7.88 (4H, m); ESI MS m/z 221 [C10H8N2O4+H]+.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
37 mL
Type
solvent
Reaction Step One
Quantity
2.79 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 2-hydroxyisoindoline-1,3-dione (2.4 g, 14.71 mmol), 2-chloroacetamide (1.65 g, 17.65 mmol) and K2CO3 (2.44 g, 17.65 mmol) in 40 mL of DMF was stirred at 90° C. overnight. The solid was removed by filtration and the solution was concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel eluting with EtOAc/methanol gradient to afford the title compound. 1H-NMR (400 MHz, DMSO-d6) δ ppm 7.89 (dd, 1H), 7.68-7.64 (m, 2H), 7.45-7.43 (m, 2H), 7.35 (s, 1H), 4.23 (s, 2H). LCMS (method A): [MH]+=221, tR=2.665 min.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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